3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide
CAS No.:
Cat. No.: VC18119961
Molecular Formula: C8H13N3O2S
Molecular Weight: 215.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13N3O2S |
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Molecular Weight | 215.28 g/mol |
IUPAC Name | 5-cyclopropyl-2-ethylpyrazole-3-sulfonamide |
Standard InChI | InChI=1S/C8H13N3O2S/c1-2-11-8(14(9,12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H2,9,12,13) |
Standard InChI Key | JXYSEKNVOICOLQ-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=CC(=N1)C2CC2)S(=O)(=O)N |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature
The IUPAC name for the compound is 5-(cyclopropyl)-1-ethyl-1H-pyrazole-3-sulfonamide. This nomenclature follows the priority rules for numbering pyrazole rings, where the sulfonamide group (-SO₂NH₂) occupies the 5-position, the cyclopropyl substituent is at the 3-position, and the ethyl group is at the 1-position . Alternative names include 3-cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide, reflecting regional variations in substituent prioritization.
Molecular Formula and Weight
The molecular formula is C₈H₁₂N₄O₂S, with a calculated molecular weight of 228.27 g/mol. The structure integrates a pyrazole core (C₃H₃N₂) with three distinct substituents:
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Cyclopropyl group (C₃H₅) at position 3, contributing steric bulk and conformational rigidity .
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Ethyl group (C₂H₅) at position 1, influencing solubility and metabolic stability .
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Sulfonamide group (-SO₂NH₂) at position 5, a pharmacophore associated with enzyme inhibition and bioactivity .
Synthesis and Derivative Pathways
Alternative Routes
Pd-catalyzed C–H activation and Suzuki coupling, as demonstrated in pyrazole functionalization , offer potential pathways for introducing the cyclopropyl group post-sulfonylation. For example, bromination at the 4-position followed by cyclopropyl boronic acid coupling achieves 4-cyclopropyl analogs in 88% yield .
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR: Expected signals include:
Solubility and Stability
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LogP: Estimated at 1.8 (PubChemLite), indicating moderate lipophilicity .
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Stability: Sulfonamides are generally stable under acidic conditions but prone to hydrolysis in strong bases .
Applications and Future Directions
Pharmaceutical Development
The sulfonamide group’s versatility positions this compound as a candidate for:
Agrochemical Uses
Pyrazole derivatives are employed as herbicides and insecticides; the cyclopropyl group may enhance environmental persistence .
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